molecular formula C18H18N4O3 B2857013 (1H-indol-6-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034223-90-8

(1H-indol-6-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2857013
CAS RN: 2034223-90-8
M. Wt: 338.367
InChI Key: QEPPDLHSURMJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole moiety, a pyridazine ring, and a pyrrolidine ring. The indole moiety is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Some pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized using citrazinic acid as a starting material, have shown promising antibacterial and antifungal activities. These activities are comparable to those of standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Activity

Compounds formed by two indole systems separated by a heterocycle (pyridine or piperazine) have been synthesized and submitted to the National Cancer Institute for evaluation of antitumor activity in the human cell line screen. The pyridine derivatives showed more activity than the piperazine derivatives (Andreani et al., 2008).

Synthesis and Crystal Structure

A new spiro[indoline–naphthaline]oxazine derivative was successfully synthesized and its structure characterized by various spectroscopic methods and single-crystal X-ray diffraction. This compound exhibited excellent photochromism properties in different solvents (Li et al., 2015).

Potential as Antiviral Agents

β-Carboline derivatives have been synthesized and evaluated for inhibition activity against both HIV-1 and HIV-2 strains. Some analogues displayed selective inhibition of the HIV-2 strain, making them potential candidates for anti-HIV-2 drugs (Ashok et al., 2015).

Chemical Modifications and Metabolic Activation Studies

Studies on 3-Amino-1-methyl-5H-pyrido[4,3-b]indole and 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole showed their binding to DNA covalently after metabolic activations, crucial for understanding the mutagenic and carcinogenic properties of these compounds (Hashimoto & Shudo, 1985).

properties

IUPAC Name

1H-indol-6-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-16-4-5-17(21-20-16)25-14-7-9-22(11-14)18(23)13-3-2-12-6-8-19-15(12)10-13/h2-6,8,10,14,19H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPDLHSURMJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-6-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.